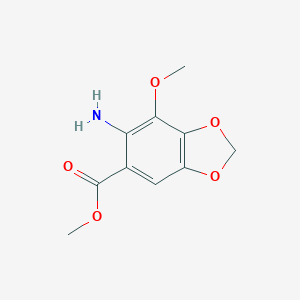

Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate

説明

Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate is an organic compound with a complex structure that includes a benzodioxole ring system

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the amino and methoxy groups. The final step involves the esterification of the carboxyl group with methanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the amino group can produce an amine derivative.

科学的研究の応用

Medicinal Chemistry Applications

Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate has shown promise in various therapeutic areas:

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Studies have shown its ability to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation as a potential anticancer agent .

Enzyme Inhibition

The compound serves as a building block for synthesizing enzyme inhibitors. Its structural features allow it to interact with biological targets effectively, which is crucial for drug design .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties, particularly in models of neurodegenerative diseases. Compounds similar to methyl 6-amino-7-methoxy derivatives have been linked to protective effects against neuronal damage .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds:

Synthesis of Complex Molecules

This compound can be used to synthesize more complex molecules through various chemical reactions such as nucleophilic substitutions and condensation reactions. Its versatility makes it valuable in organic chemistry laboratories .

Agrochemical Development

In agrochemistry, derivatives of this compound are being explored for their potential use in developing new pesticides or herbicides due to their biological activity against pests and pathogens .

Biological Research

This compound has applications in biological research:

Pharmacological Studies

The compound is being studied for its pharmacological effects on various biological systems. Its ability to modulate biological pathways makes it a subject of interest for researchers exploring new therapeutic avenues .

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application in medicine and agriculture. Ongoing studies are assessing its toxicity and environmental impact, which will inform regulatory decisions regarding its use .

Case Studies and Research Findings

作用機序

The mechanism by which Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

類似化合物との比較

Similar Compounds

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- Methyl 6-amino-4-methoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate is unique due to its specific substitution pattern on the benzodioxole ring. This structural feature can impart distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

生物活性

Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer properties. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 235.23 g/mol. Its structure consists of a benzodioxole core with specific functional groups that enhance its biological activity. The presence of the methoxy and amino groups contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including coupling reactions and modifications using activating agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). These methods require careful control of reaction conditions to achieve high yields and purity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

- Cell Lines Tested : The compound has been evaluated against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells.

- Inhibitory Effects : It demonstrated promising inhibitory effects on cell proliferation, suggesting its potential application in cancer therapeutics .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various biological targets involved in cellular signaling pathways related to cancer proliferation. These interactions may include binding to specific receptors or enzymes that modulate cellular responses.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other benzodioxole derivatives. Below is a comparison table highlighting some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate | Methoxy group at position 7 | Anticancer activity |

| Benzodioxole derivatives | Varying substitutions on benzodioxole | Cytotoxic properties against tumors |

| 2-Hydroxybenzodioxole derivatives | Hydroxy group substitution | Antioxidant activity |

The unique amino and methoxy substitutions in this compound enhance its biological activity compared to other benzodioxole derivatives.

Case Studies and Research Findings

Several studies have focused on the anticancer properties of benzodioxole derivatives:

-

Study on Apoptosis Induction : A study evaluated the effects of various benzodioxole derivatives on apoptosis in cancer cell lines. This compound was noted for increasing early and late apoptotic cells significantly compared to untreated controls .

Groups Early Apoptotic Cells (%) Late Apoptotic Cells (%) Viability (%) Control (untreated) 4.5 3.1 83.9 Compound treated cells 25.0 12.11 60.2 Cisplatin treated cells 16.3 32.4 69.0 - DNA Synthesis Inhibition : The compound has also been shown to inhibit DNA synthesis in tested cancer cell lines, further supporting its potential as an anticancer agent .

特性

IUPAC Name |

methyl 6-amino-7-methoxy-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-13-9-7(11)5(10(12)14-2)3-6-8(9)16-4-15-6/h3H,4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUGQQCHUNCUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC2=C1OCO2)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573810 | |

| Record name | Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109893-05-2 | |

| Record name | Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。